(2S)-2-[[(3S,6S,11S,14S,17S)-3-(4-aminobutyl)-6-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,8,13,16-pentaoxo-1,4,7,12,15-pentazabicyclo[15.3.0]icosane-11-carbonyl]amino]-4-methylpentanoic acid
Description
This compound is a highly complex macrocyclic peptide featuring a bicyclo[15.3.0]icosane core, which incorporates multiple functional groups critical to its bioactivity. Key structural elements include:
- A 1H-indol-3-ylmethyl moiety, likely contributing to aromatic stacking interactions or receptor binding .
- A pentaoxo-pentazabicyclo framework, indicative of conformational rigidity and protease resistance .
- The 4-methylpentanoic acid terminus, which may facilitate cell membrane penetration or serve as a recognition site for enzymatic processing .
Its synthetic complexity aligns with compounds designed for therapeutic applications, such as enzyme inhibitors or antimicrobial agents .
Properties
IUPAC Name |
(2S)-2-[[(3S,6S,11S,14S,17S)-3-(4-aminobutyl)-6-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,8,13,16-pentaoxo-1,4,7,12,15-pentazabicyclo[15.3.0]icosane-11-carbonyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H59N11O8/c1-22(2)19-30(38(57)58)49-34(53)27-14-15-32(51)45-26(12-7-17-43-39(41)42)33(52)47-28(11-5-6-16-40)37(56)50-18-8-13-31(50)36(55)48-29(35(54)46-27)20-23-21-44-25-10-4-3-9-24(23)25/h3-4,9-10,21-22,26-31,44H,5-8,11-20,40H2,1-2H3,(H,45,51)(H,46,54)(H,47,52)(H,48,55)(H,49,53)(H,57,58)(H4,41,42,43)/t26-,27-,28-,29-,30-,31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGVHYAZCJOHCK-HPMAGDRPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CCCCN)CCCN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CC3=CNC4=CC=CC=C43)CCCCN)CCCN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H59N11O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as (2S)-2-[[(3S,6S,11S,14S,17S)-3-(4-aminobutyl)-6-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,8,13,16-pentaoxo-1,4,7,12,15-pentazabicyclo[15.3.0]icosane-11-carbonyl]amino]-4-methylpentanoic acid is a complex organic molecule with potential biological significance. This article explores its biological activity based on existing research and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features multiple functional groups that contribute to its biological activity. The structure includes an indole moiety and several amino acid-like segments that may influence its interaction with biological systems.
Research indicates that this compound may exhibit antitumor and antimicrobial properties. Its mechanism of action likely involves the inhibition of specific enzymes or pathways critical for cell proliferation and survival in pathogenic organisms.
Antitumor Activity
Studies have shown that compounds similar to this one can inhibit cancer cell growth by inducing apoptosis (programmed cell death) through various pathways:
- Cell Cycle Arrest : The compound may induce G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases has been observed in treated cells.
Antimicrobial Activity
The compound has demonstrated effectiveness against various pathogens:
- Bacterial Inhibition : It exhibits significant activity against Gram-positive bacteria.
- Fungal Activity : Similar compounds have been shown to inhibit the synthesis of 1,3-β-D-glucan in fungal cell walls.
Case Study 1: Antitumor Efficacy
In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at certain concentrations). The study highlighted the compound's potential as a lead for developing new anticancer therapies.
Case Study 2: Antimicrobial Properties
Another investigation assessed the compound's efficacy against Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL for S. aureus and 10 µg/mL for C. albicans, suggesting strong antimicrobial properties.
Data Table: Biological Activity Summary
| Activity Type | Target Organism | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antitumor | HeLa Cells | N/A | Induction of apoptosis |
| Antitumor | MCF-7 Cells | N/A | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | 5 | Inhibition of cell wall synthesis |
| Antimicrobial | Candida albicans | 10 | Inhibition of ergosterol biosynthesis |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, physicochemical, and functional attributes of the target compound with three analogs derived from the evidence:
Key Research Findings:
Hydrogen-Bonding Capacity: The diaminomethylidenamino and amide groups in the target compound suggest strong hydrogen-bonding interactions, akin to T-2 toxin’s ribosome-binding mechanism . This could enhance target selectivity but may reduce membrane permeability.
Synergistic Effects : Similar to Populus bud extracts (), the combination of indolylmethyl and charged side chains in the target compound may produce synergistic antimicrobial effects, though empirical validation is needed.
Synthetic Challenges : The compound’s structural complexity mirrors fluorochemicals discussed in , where precise stereochemical control is critical to avoid toxic byproducts (e.g., PFAS).
QSAR Relevance : Its van der Waals descriptors (e.g., bicyclic topology) align with molecular modeling principles for predicting bioactivity in congeneric series .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?
The synthesis involves sequential coupling of protected amino acids using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxyl groups, as described in peptide synthesis protocols . Key considerations include:
- Use of tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups for amines.
- Purification via reverse-phase HPLC to isolate the target compound from byproducts.
- Characterization via high-resolution mass spectrometry (HRMS) and 2D-NMR to confirm structural integrity .
Q. Which spectroscopic methods are optimal for structural validation?
Q. What safety protocols are mandated by its GHS classification?
The safety data sheet (SDS) specifies:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact.
- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation if irritation persists .
- Storage : In a cool, dry environment under inert gas to prevent hydrolysis .
Advanced Research Questions
Q. How can computational tools optimize this compound’s pharmacokinetic (PK) properties?
Integrate AI-driven platforms like COMSOL Multiphysics for:
- Solubility Prediction : Simulating interactions with solvents or lipid membranes.
- Metabolic Stability : Modeling cytochrome P450 interactions to predict clearance rates.
- Permeability : Using molecular dynamics to assess blood-brain barrier penetration .
Q. What experimental designs resolve contradictions between in vitro potency and in vivo efficacy?
- PK/PD Modeling : Correlate plasma concentration-time profiles (AUC, Cmax) with target engagement.
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites affecting efficacy .
- Tissue Distribution Studies : Radiolabeled tracer assays to quantify biodistribution .
Q. How can factorial design improve structure-activity relationship (SAR) studies?
Employ a 2k factorial design to systematically vary substituents (e.g., indole methyl, guanidino propyl):
- Variables : Hydrophobicity, hydrogen-bonding capacity.
- Response Metrics : IC50 values in enzyme inhibition assays.
- Analysis : ANOVA to identify synergistic/antagonistic effects of substituents .
Q. What strategies address aggregation in bioassays?
- Co-solvents : Add DMSO or cyclodextrins to enhance solubility.
- Surfactants : Use polysorbate-80 to stabilize monomeric forms.
- Structural Modifications : Introduce polar groups (e.g., PEG linkers) without disrupting pharmacophores .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
